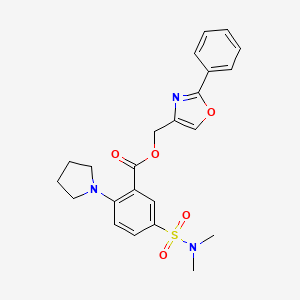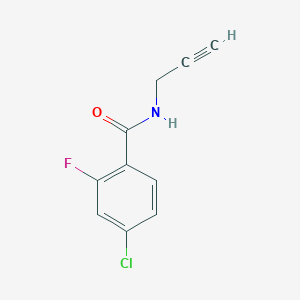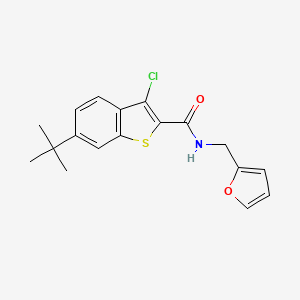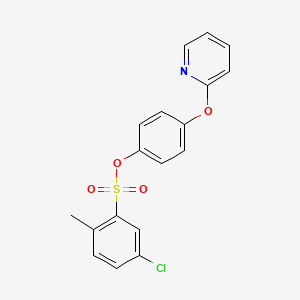
(2-Phenyl-1,3-oxazol-4-yl)methyl 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyl-1,3-oxazol-4-yl)methyl 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate: is a complex organic compound that features a combination of oxazole, pyrrolidine, and benzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)methyl 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-hydroxy ketone with an amide.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring is often synthesized through the reaction of a suitable amine with a dihaloalkane.
Formation of the Benzoate Ester: The final step involves esterification, where the oxazole and pyrrolidine intermediates are coupled with a benzoic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the oxazole ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In organic synthesis, (2-Phenyl-1,3-oxazol-4-yl)methyl 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its structural features might interact with specific biological targets, offering opportunities for the design of drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
作用機序
The mechanism by which (2-Phenyl-1,3-oxazol-4-yl)methyl 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole and pyrrolidine rings could play a role in binding to these targets, while the benzoate ester might influence the compound’s pharmacokinetics.
類似化合物との比較
Similar Compounds
(2-Phenyl-1,3-oxazol-4-yl)methyl benzoate: Lacks the dimethylsulfamoyl and pyrrolidine groups, which might reduce its biological activity.
5-(Dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoic acid: Does not contain the oxazole ring, potentially altering its chemical reactivity and biological properties.
(2-Phenyl-1,3-oxazol-4-yl)methyl 2-pyrrolidin-1-ylbenzoate: Similar structure but without the dimethylsulfamoyl group, which could affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the oxazole and pyrrolidine rings, along with the dimethylsulfamoyl group, makes (2-Phenyl-1,3-oxazol-4-yl)methyl 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate unique. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methyl 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-25(2)32(28,29)19-10-11-21(26-12-6-7-13-26)20(14-19)23(27)31-16-18-15-30-22(24-18)17-8-4-3-5-9-17/h3-5,8-11,14-15H,6-7,12-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFXMBRJGNMZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)OCC3=COC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylsulfonylpiperazin-1-yl)ethanone](/img/structure/B6621548.png)
![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B6621557.png)
![2-(2-oxoquinoxalin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6621571.png)

![1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea](/img/structure/B6621587.png)
![1-[[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(2-naphthalen-2-yloxyethyl)urea](/img/structure/B6621592.png)

![1-[(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)methyl]-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide](/img/structure/B6621617.png)
![2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B6621637.png)
![2-[4-(diethylsulfamoyl)-1,4-diazepan-1-yl]-N-propan-2-ylacetamide](/img/structure/B6621640.png)
![Methyl 2-[4-[[1-(4-bromophenyl)-5-methylpyrazole-4-carbonyl]amino]phenyl]acetate](/img/structure/B6621647.png)

![2-(benzylcarbamoylamino)-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]acetamide](/img/structure/B6621658.png)
![[2-[4-(difluoromethoxy)anilino]-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B6621660.png)
